molecular formula C18H36S6 B14665838 1,5,9,13,17,21-Hexathiacyclotetracosane CAS No. 51472-63-0

1,5,9,13,17,21-Hexathiacyclotetracosane

Cat. No.: B14665838
CAS No.: 51472-63-0
M. Wt: 444.9 g/mol
InChI Key: ZPXGPHPLAYZSFQ-UHFFFAOYSA-N
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Description

1,5,9,13,17,21-Hexathiacyclotetracosane is a 24-membered macrocyclic compound containing six sulfur atoms equidistantly positioned within the ring. Its structure forms a hexagonal cavity, enabling host-guest chemistry and metal coordination. Synthesized via cyclooligomerization, it is isolated in low yields (2%) and crystallizes as an inclusion compound with CH₂Cl₂ occupying the central cavity . The sulfur atoms adopt a conformation oriented inward, creating a flexible yet defined coordination environment for transition metals such as nickel . Its inclusion properties and structural adaptability make it relevant in supramolecular chemistry and catalysis.

Properties

CAS No.

51472-63-0

Molecular Formula

C18H36S6

Molecular Weight

444.9 g/mol

IUPAC Name

1,5,9,13,17,21-hexathiacyclotetracosane

InChI

InChI=1S/C18H36S6/c1-7-19-9-2-11-21-13-4-15-23-17-6-18-24-16-5-14-22-12-3-10-20-8-1/h1-18H2

InChI Key

ZPXGPHPLAYZSFQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCCSCCCSCCCSCCCSCCCSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,9,13,17,21-Hexathiacyclotetracosane typically involves the cyclization of linear precursors containing sulfur atoms. One common method is the reaction of 1,3-propanedithiol with 1,3-dibromopropane in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of nucleophilic substitution steps, leading to the formation of the macrocyclic ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,5,9,13,17,21-Hexathiacyclotetracosane undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reactants.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted thioethers depending on the reactants used.

Scientific Research Applications

1,5,9,13,17,21-Hexathiacyclotetracosane has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,5,9,13,17,21-Hexathiacyclotetracosane exerts its effects primarily involves its ability to form stable complexes with metal ions. The sulfur atoms in the ring act as electron donors, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications.

Comparison with Similar Compounds

Table 1: Key Structural and Coordination Properties

Compound Name Heteroatoms Ring Size Metal Coordination (Ni-S/Ni-Se) Inclusion Properties
1,5,9,13,17,21-Hexathiacyclotetracosane 6 S 24 2.431 Å CH₂Cl₂ inclusion
1,5,9,13-Tetrathiacyclohexadecane 4 S 16 N/A Tetrahedral cavity
1,5,9,13,17,21-Hexaselenacyclotetracosane 6 Se 24 N/A Selenium-based inclusion
1,5,9,13,17,21-Hexaazacyclotetracosane-4,8,12,16,20,24-hexone 6 N 24 N/A Ketone-functionalized cavity
1,13-Dioxa-4,7,10,16,19,22-hexathiacyclotetracosane 2 O, 6 S 24 N/A Mixed donor sites

Key Findings:

Ring Size and Flexibility :

  • The 24-membered hexathiacyclotetracosane exhibits a larger cavity compared to the 16-membered tetrathiacyclohexadecane, enabling accommodation of bulkier guest molecules like CH₂Cl₂ .
  • Smaller macrocycles (e.g., 1,4,7,10,13,16-hexathiacyclooctadecane, 18S6) exhibit strained geometries, leading to shorter Ni-S bonds (2.387 Å) compared to the relaxed 24S6 (2.431 Å) .

Heteroatom Effects: Sulfur vs. Nitrogen Substitution: The hexaazacyclotetracosane derivative (C₁₈H₃₀N₆O₆) introduces nitrogen and ketone groups, shifting coordination preferences toward hard Lewis acids (e.g., Fe³⁺) due to nitrogen’s higher electronegativity .

Mixed Heteroatom Systems: The 1,13-dioxa-hexathiacyclotetracosane combines oxygen and sulfur donors, creating a heterotopic cavity with selective binding for metals requiring mixed soft/hard donor environments (e.g., Cu⁺/Cu²⁺) .

Molecular and Crystallographic Data

Table 2: Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Notable Features
This compound C₁₈H₃₀S₆ ~432 Flexible sulfur donors
1,5,9,13-Tetrathiacyclohexadecane C₁₂H₂₀S₄ ~284 Tetrahedral cavity
1,5,9,13,17,21-Hexaazacyclotetracosane-4,8,12,16,20,24-hexone C₁₈H₃₀N₆O₆ 426.467 Rigid, ketone-functionalized

Q & A

Q. What methodological challenges arise in synthesizing 1,5,9,13,17,21-Hexathiacyclotetracosane, and how can they be addressed?

Synthesis of this macrocyclic thiaether is complicated by sulfur-sulfur bond instability and steric hindrance. Methodological solutions include:

  • Low-temperature thiol-ene click chemistry to minimize disulfide formation.
  • AI-driven reaction monitoring (e.g., via COMSOL Multiphysics simulations) to optimize reaction parameters in real time .
  • Purification via membrane separation technologies to isolate the macrocycle from oligomeric byproducts .

Q. Which spectroscopic and computational techniques are recommended for structural validation of this compound?

  • High-resolution NMR (e.g., 13C^{13}\text{C} and 1H^{1}\text{H}) to confirm sulfur connectivity and ring symmetry.
  • X-ray crystallography for unambiguous spatial resolution, though sulfur’s low electron density may require heavy-atom derivatives.
  • Computational validation using ACD/Labs Percepta Platform to predict physicochemical properties and compare with experimental data .

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